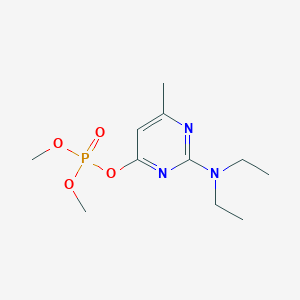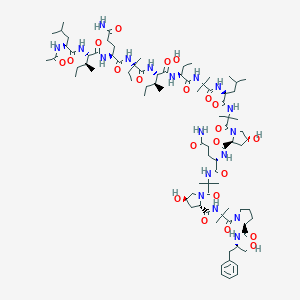
pirimiphos-methyl-oxon
Overview
Description
pirimiphos-methyl-oxon is an organophosphate compound widely used as an insecticide. It is a derivative of pirimiphos-methyl, which is known for its effectiveness in controlling a variety of insect pests in stored products and agricultural settings . The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
pirimiphos-methyl-oxon is synthesized through a multi-step process. The initial step involves the reaction of N,N-diethylguanidine with ethyl acetoacetate to form a pyrimidine ring. This intermediate is then reacted with dimethyl chlorothiophosphate to produce pirimiphos-methyl . The oxon derivative is obtained by further oxidation of pirimiphos-methyl using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of pirimiphos methyl oxon follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
pirimiphos-methyl-oxon undergoes several types of chemical reactions, including:
Oxidation: Conversion of pirimiphos-methyl to its oxon derivative.
Hydrolysis: Breakdown of the compound in the presence of water, especially under acidic or basic conditions.
Substitution: Replacement of functional groups in the molecule with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolyzing Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Solvents: Organic solvents like chloroform and ethyl acetate.
Major Products Formed
Oxidation: Formation of pirimiphos methyl oxon.
Hydrolysis: Formation of various degradation products, including pyrimidine derivatives.
Scientific Research Applications
pirimiphos-methyl-oxon has a wide range of applications in scientific research:
Mechanism of Action
pirimiphos-methyl-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells, which eventually results in paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Pirimiphos-methyl: The parent compound, which is less potent than its oxon derivative.
Pyrimiphos-ethyl: A related insecticide with ethoxy groups instead of methoxy groups.
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
pirimiphos-methyl-oxon is unique due to its high potency and effectiveness in inhibiting acetylcholinesterase compared to its parent compound and other similar insecticides . Its ability to act at lower concentrations makes it a valuable tool in pest control and scientific research .
Properties
IUPAC Name |
[2-(diethylamino)-6-methylpyrimidin-4-yl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O4P/c1-6-14(7-2)11-12-9(3)8-10(13-11)18-19(15,16-4)17-5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBHUVHLWZEFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=O)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)




